N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine
Description
Properties
IUPAC Name |
(E)-N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO6P2/c1-5-21-25(19,22-6-2)16(26(20,23-7-3)24-8-4)18-13-14-10-9-11-15(17)12-14/h9-13,16H,5-8H2,1-4H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDXLQFQXZIUIT-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(N=CC1=CC(=CC=C1)Cl)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C(/N=C/C1=CC(=CC=C1)Cl)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine typically involves the reaction of 3-chlorobenzaldehyde with bis(diethoxyphosphoryl)methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanimine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Substituted Imines and Methanimines
A. (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine ()
- Structural Differences : The target compound replaces the imidazole-4-yl group with a bis(diethoxyphosphoryl)methyl group, altering electronic properties.
- Crystallography : Both compounds exhibit significant dihedral angles (~56°) between aromatic planes, but the target compound’s phosphonate groups likely disrupt π-π stacking observed in ’s imidazole derivatives.
- Intermolecular Interactions : highlights C–H⋯N and C–H⋯Cl hydrogen bonds. The target compound’s phosphoryl oxygens may engage in stronger hydrogen bonding or metal coordination, enhancing thermal stability .
B. 3-Chloro-N-phenyl-phthalimide ()
- Functional Groups : The phthalimide core (two ketones) contrasts with the methanimine’s C=N bond, leading to divergent reactivity (e.g., phthalimides are common in polymer synthesis, while methanimines participate in cycloadditions).
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, whereas the target compound’s phosphonate groups suggest utility as a ligand or enzyme inhibitor .
Methanimines with Varied Substituents
A. (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine ()
- Substituent Effects : Replacing the 3-chlorophenyl group with pyridinyl introduces hydrogen-bonding capability (via the nitrogen lone pair), altering solubility and bioactivity.
- Biological Activity: Pyridinyl methanimines are noted for volatile fruity odors, whereas the 3-chlorophenyl group in the target compound may confer antifungal or herbicidal properties .
B. N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine ()
- Bioactivity : This benzimidazole-containing methanimine inhibits wheat germination at 100 ppm, suggesting the target compound’s 3-chlorophenyl and phosphonate groups could enhance or modulate phytotoxicity.
- Structural Advantage : The bis(diethoxyphosphoryl)methyl group may improve soil persistence compared to benzimidazole derivatives .
Key Data Tables
Table 1: Structural and Physical Properties
Table 2: Substituent Impact on Bioactivity
| Substituent Position (Chlorophenyl) | Compound Type | Observed Effect (Source) |
|---|---|---|
| 3-chloro | Target compound | Enhanced lipophilicity (est.) |
| 4-chloro | Higher crystallinity, germination inhibition |
Research Implications
The target compound’s unique combination of a 3-chlorophenyl group and diethoxyphosphoryl substituents distinguishes it from analogous imines. Future work should explore its stability under hydrolytic conditions and synergistic effects with metal ions .
Biological Activity
N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of diethoxyphosphoryl methylamine with 3-chlorobenzaldehyde. This reaction can be catalyzed by various acids or bases to facilitate the formation of the imine bond.
Synthetic Pathway
-
Reagents :
- Diethoxyphosphoryl methylamine
- 3-Chlorobenzaldehyde
- Acid/Base catalyst (e.g., p-toluenesulfonic acid)
-
Procedure :
- Mix diethoxyphosphoryl methylamine with 3-chlorobenzaldehyde in a suitable solvent.
- Add the catalyst and heat under reflux.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, purify the product through recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- HT-29 Colon Cancer Cells : IC50 value reported at approximately 9 nM.
- MCF-7 Breast Cancer Cells : IC50 value around 17 nM.
These results suggest that the compound may interact with cellular pathways involved in tumor growth and survival.
The proposed mechanism of action for this compound includes:
- Inhibition of Tubulin Assembly : Similar to other known anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Table of Biological Activity
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| HT-29 | 9 | Inhibition of tubulin assembly |
| MCF-7 | 17 | Induction of apoptosis |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results demonstrated a dose-dependent response, confirming its potential as a therapeutic agent.
Study 2: Structural Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the diethoxyphosphoryl group significantly affect biological potency. Variations in alkyl chain length and substitution patterns on the aromatic ring were found to enhance or diminish activity.
Study 3: Toxicity Assessment
In vivo toxicity studies indicated that while the compound shows promising anticancer activity, careful consideration must be given to dosage to minimize adverse effects on normal tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
